molecular formula C5H2Cl5NO B14595767 3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one CAS No. 60592-72-5

3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one

Cat. No.: B14595767
CAS No.: 60592-72-5
M. Wt: 269.3 g/mol
InChI Key: NNJBXUKZFKFPMA-UHFFFAOYSA-N
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Description

3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is a complex organic compound characterized by a cyclopentene ring with multiple chlorine substituents and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one typically involves the chlorination of cyclopentene followed by the introduction of an amino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination at the desired positions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium amide (NaNH2) and organolithium compounds are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various chlorinated cyclopentene derivatives, amino-substituted cyclopentenes, and oxidized products like ketones and carboxylic acids.

Scientific Research Applications

3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine substituents and amino group contribute to its reactivity and binding affinity. It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,4,4,5,5-tetrachlorocyclopent-2-en-1-one: Similar structure with one less chlorine atom.

    3-Amino-2,4,4,5,5-hexachlorocyclopent-2-en-1-one: Similar structure with one more chlorine atom.

    3-Amino-2,4,4,5,5-pentafluorocyclopent-2-en-1-one: Fluorine atoms instead of chlorine.

Uniqueness

3-Amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one is unique due to its specific pattern of chlorination and the presence of an amino group, which imparts distinct chemical and biological properties

Properties

CAS No.

60592-72-5

Molecular Formula

C5H2Cl5NO

Molecular Weight

269.3 g/mol

IUPAC Name

3-amino-2,4,4,5,5-pentachlorocyclopent-2-en-1-one

InChI

InChI=1S/C5H2Cl5NO/c6-1-2(11)4(7,8)5(9,10)3(1)12/h11H2

InChI Key

NNJBXUKZFKFPMA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C1=O)(Cl)Cl)(Cl)Cl)N)Cl

Origin of Product

United States

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